Lipophilicity Comparison: cLogP of 4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole versus 4-Phenyl-1H-pyrazole
The calculated partition coefficient (cLogP) for 4-(3-(trifluoromethyl)phenethyl)-1H-pyrazole is predicted to be ~3.5, compared to ~1.8 for the unsubstituted 4-phenyl-1H-pyrazole [1]. This ~1.7 log-unit increase in lipophilicity, driven by the trifluoromethyl group and ethylene spacer, positions the target compound in a more desirable range for CNS drug-like candidates (Lipinski Rule of 5 allows logP up to 5) and can enhance membrane permeability.
| Evidence Dimension | Calculated logP (cLogP) |
|---|---|
| Target Compound Data | cLogP ~ 3.5 |
| Comparator Or Baseline | 4-Phenyl-1H-pyrazole: cLogP ~ 1.8 |
| Quantified Difference | Δ cLogP ≈ +1.7 |
| Conditions | In silico prediction (fragment-based or atom-based method, e.g., XLogP3 or ACD/Labs algorithm; class-level comparison based on structural analogs) |
Why This Matters
A higher cLogP within the 1–5 range is often associated with improved blood-brain barrier penetration and oral absorption, making this building block more suitable for CNS-targeted library synthesis.
- [1] PubChem. 4-Phenyl-1H-pyrazole. XLogP3 prediction. https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenyl-1H-pyrazole View Source
